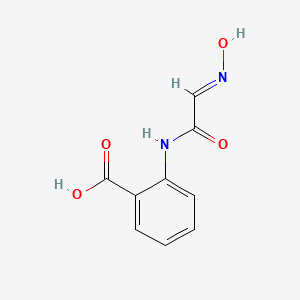

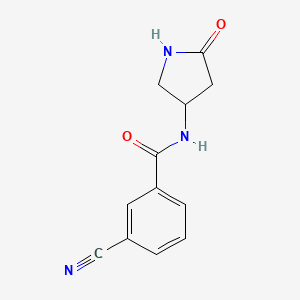

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

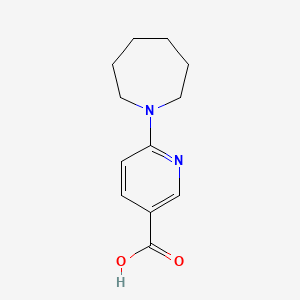

“3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2. It has been mentioned in the context of pharmacological research, specifically in relation to the modulation of metabotropic glutamate receptor 5 (mGlu5) activity .

Molecular Structure Analysis

The molecular structure of “3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a cyano group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” are not available, it’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules .科学的研究の応用

Antitumor Activity

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide: and its derivatives have shown promising antitumor activity. Specifically, compounds 5c and 5d demonstrated significant inhibition against liver carcinoma cell lines (HEPG2) with IC50 values of 1.46 µM and 7.08 µM, respectively. These results make them potential candidates for further investigation as anticancer agents .

Pyridine Derivatives

The pyridine core is a versatile scaffold with diverse biological applications. Substituted cyanopyridines, including our compound of interest, have been explored for their pharmacological properties. These derivatives exhibit antihypertensive, anti-inflammatory, analgesic, antimicrobial, and cardiotonic effects. Notably, some pyridine derivatives have demonstrated topoisomerase inhibitory action and cytotoxicity against various human cancer cell lines .

Metal Complex Formation

Early studies on α-terpyridine’s ability to form metal complexes and bind with DNA/RNA have sparked interest in pyridine derivatives as potential antitumor agents .

Indole Derivatives

While not directly related to pyridines, it’s worth noting that indole derivatives also play a crucial role in biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, influences plant growth and development .

Pharmaceutical Intermediates

Beyond their biological activities, compounds like 3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide serve as valuable pharmaceutical intermediates. Researchers and manufacturers explore their synthesis and applications in drug development .

作用機序

Target of Action

Cyanoacetamide-n-derivatives, a class to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that the carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide-n-derivatives are known to be involved in the formation of biologically active novel heterocyclic moieties .

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities .

特性

IUPAC Name |

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-6-8-2-1-3-9(4-8)12(17)15-10-5-11(16)14-7-10/h1-4,10H,5,7H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJFFKPSALFOTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)

![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)

![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)